molecular formula C14H16N2 B2720064 1,4-Bis(4-pyridyl)butane CAS No. 2029-58-5

1,4-Bis(4-pyridyl)butane

Cat. No.: B2720064
CAS No.: 2029-58-5
M. Wt: 212.296
InChI Key: XEWYLBJSCXVMCJ-UHFFFAOYSA-N
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Description

1,4-Bis(4-pyridyl)butane is an organic compound with the molecular formula C14H16N2. It consists of a butane backbone with pyridyl groups attached to the first and fourth carbon atoms. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a bidentate ligand, forming complexes with various metal ions .

Future Directions

While specific future directions for 1,4-Bis(4-pyridyl)butane were not found in the search results, research on related compounds suggests potential applications in the synthesis of coordination polymers and luminescent dinuclear copper(I) complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-pyridyl)butane can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with 1,4-dibromobutane in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . The reaction typically occurs under mild conditions, with the use of a base like potassium carbonate and a solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-pyridyl)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Bis(4-pyridyl)butane primarily involves its ability to coordinate with metal ions. The pyridyl groups act as electron donors, forming stable complexes with metal centers. This coordination can influence the electronic properties of the metal ions, making the compound useful in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-pyridyl)butane is unique due to its longer butane backbone, which provides greater flexibility and allows for the formation of more complex structures in coordination chemistry. This flexibility can lead to the development of materials with enhanced properties compared to its shorter-chain analogs .

Properties

IUPAC Name

4-(4-pyridin-4-ylbutyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h5-12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWYLBJSCXVMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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